Phosphonium, bromide, (E)-
Description
Historical Context and Evolution of Phosphonium (B103445) Bromide Research
The journey into the world of phosphonium salts is intrinsically linked to the broader field of organophosphorus chemistry. The pivotal moment in this field arrived in the 1950s with the groundbreaking work of Georg Wittig. smolecule.com His discovery of the reaction between phosphonium ylides (generated from phosphonium salts) and carbonyl compounds, now famously known as the Wittig reaction, revolutionized the synthesis of alkenes. organic-chemistry.orgadichemistry.com This work, which earned Wittig the Nobel Prize in Chemistry in 1979, laid the foundational principles for understanding the chemistry of quaternary phosphonium compounds and demonstrated their immense synthetic power.
Initially, research focused on relatively simple phosphonium salts, such as those derived from triphenylphosphine (B44618) and alkyl halides through direct quaternization. wikipedia.org This reaction, where a tertiary phosphine (B1218219) nucleophilically attacks an alkyl halide, became a standard method for preparing these salts.
The evolution of phosphonium bromide research saw a diversification from these early, simple structures to more complex and sterically hindered variants. smolecule.commdpi.com Scientists began to explore phosphonium salts with varied substituents to fine-tune their reactivity and selectivity. mdpi.com The 21st century has witnessed significant growth in the applications of phosphonium salts, extending beyond their use in the Wittig reaction. smolecule.comresearchgate.net They have gained prominence as highly effective phase-transfer catalysts, facilitating reactions between reactants in immiscible phases, and as catalysts in asymmetric synthesis. researchgate.netlookchem.comunive.it This expansion was driven by their thermal and chemical stability, which is often greater than their ammonium-based counterparts. nih.gov
Furthermore, synthetic methodologies have also evolved. While simple alkylation remains a common technique, modern research has introduced more sophisticated strategies, including metal-free synthesis from aryl bromides in refluxing phenol (B47542) and palladium-catalyzed C-P bond formation. nih.govorganic-chemistry.org These advancements have made a wider array of structurally diverse phosphonium bromides accessible for various applications in synthesis and materials science. nih.gov
Scope and Significance of (E)-Configured Phosphonium Bromides in Modern Organic Synthesis
The primary significance of phosphonium bromides in the context of (E)-configuration lies in their role as precursors for the stereoselective synthesis of (E)-alkenes via the Wittig reaction. organic-chemistry.orgwikipedia.org The geometry of the alkene product is highly dependent on the nature of the phosphonium ylide used in the reaction. organic-chemistry.org
When the group attached to the ylidic carbon is an electron-withdrawing group (such as an ester or ketone), the ylide is considered "stabilized." organic-chemistry.orgwikipedia.org These stabilized ylides are less reactive and their reactions with aldehydes are typically reversible. This reversibility allows for an equilibrium to be established, which favors the formation of the thermodynamically more stable (E)-alkene product with high selectivity. wikipedia.orglibretexts.org
The mechanism involves the formation of an oxaphosphetane intermediate. organic-chemistry.orgwikipedia.org For stabilized ylides, the reaction proceeds under thermodynamic control, leading preferentially to the anti-oxaphosphetane, which then decomposes to yield the (E)-alkene and a stable phosphine oxide, the latter being a strong driving force for the reaction. organic-chemistry.orgadichemistry.com
The ability to control double bond geometry is of paramount importance in the synthesis of complex organic molecules, including pharmaceuticals and natural products, where biological activity is often dependent on precise stereochemistry. mcmaster.ca For instance, the Wittig reaction using stabilized ylides derived from phosphonium bromides is a key step in the industrial synthesis of Vitamin A. mcmaster.ca
Beyond the classic Wittig reaction, the stereoselectivity of olefination can be influenced by reaction conditions. For example, the reaction of the ylide derived from (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide with aldehydes can be tuned to produce either (E)- or (Z)-alkenes. The use of lithium methoxide (B1231860) or potassium carbonate as the base favors the formation of the (E)-isomer. enamine.net
The significance of these compounds is also expanding into other areas of modern synthesis. For example, ruthenium-catalyzed reactions have been developed for the ortho-C–H alkenylation of arenecarboxylic acids, specifically coupling them with (E)-configured alkenyl bromides to produce (E)-vinyl arenes exclusively. acs.org This method demonstrates high functional group tolerance and achieves its selectivity because the (E)-isomers undergo smooth coupling while the corresponding (Z)-isomers are eliminated. acs.org
Data Tables
The following tables summarize key aspects of phosphonium bromide chemistry discussed in this article.
Table 1: Stereoselectivity of Wittig Reagents
| Ylide Type | R Group on Ylide | Typical Product Stereochemistry | Selectivity Control |
| Unstabilized | Alkyl, H | (Z)-Alkene | Kinetic |
| Semistabilized | Aryl | Poor (E)/(Z) selectivity | Mixture |
| Stabilized | -C(O)R, -C(O)OR, -CN | (E)-Alkene | Thermodynamic |
This table is based on information regarding the general outcomes of the Wittig reaction. organic-chemistry.orgwikipedia.org
Table 2: Examples of Phosphonium Bromides in (E)-Alkene Synthesis
| Phosphonium Bromide | Reactant | Conditions | Application |
| (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | Aldehydes | Lithium methoxide or Potassium carbonate in DMF | Two-carbon homologation to form (E)-α,β-unsaturated aldehydes enamine.net |
| Ethoxycarbonylethyl phosphonium bromides | Aliphatic & Aromatic Aldehydes | Not specified | Olefination reactions yielding high E/Z ratios mcmaster.ca |
| Methyltriphenylphosphonium bromide | Camphor | Potassium tert-butoxide | Introduction of an exocyclic methylene (B1212753) group adichemistry.comlibretexts.org |
| (E)-alkenyl bromides | Arenecarboxylic Acids | [p-cymene)RuCl₂]₂ catalyst | ortho-C–H vinylation to form (E)-vinyl arenes acs.org |
Structure
3D Structure of Parent
Properties
CAS No. |
28691-76-1 |
|---|---|
Molecular Formula |
C21H20BrP |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
triphenyl-[(E)-prop-1-enyl]phosphanium;bromide |
InChI |
InChI=1S/C21H20P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-18H,1H3;1H/q+1;/p-1/b18-2+; |
InChI Key |
DEQBDPCMPVARSX-QMUAEARGSA-M |
Isomeric SMILES |
C/C=C/[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES |
CC=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Synthetic Methodologies for E Configured Phosphonium Bromides and Their Precursors
General Principles of Phosphonium (B103445) Salt Formation
The synthesis of phosphonium salts is a cornerstone of organophosphorus chemistry, primarily relying on the nucleophilic character of tertiary phosphines.
The most conventional method for preparing phosphonium salts is the quaternization of a tertiary phosphine (B1218219) with an alkyl halide. cdnsciencepub.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phosphine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion which then becomes the counter-ion of the phosphonium salt. rsc.orgresearchgate.net The reactivity of the alkyl halide generally increases from chloride to iodide, consistent with the leaving group ability of the halogens. unive.it These reactions can be conducted without a solvent or in various polar or nonpolar solvents. unive.it Typically, triphenylphosphine (B44618) is reacted with an alkyl halide to form an alkyltriphenylphosphonium salt. beilstein-journals.org This process is most efficient for primary alkyl halides, while secondary halides often require more forceful conditions, such as high temperatures in sealed tubes. unive.itnih.gov
While vinyl halides are generally less reactive as alkylating agents, vinylphosphonium salts can be prepared through the quaternization of vinylphosphines with alkyl halides like methyl iodide or benzyl (B1604629) iodide. researchgate.netresearchgate.net However, reactions with other alkyl halides can be complicated by side reactions, such as the Michael-like addition of the starting phosphine to the newly formed vinylphosphonium salt, which can lead to the formation of β-phosphonioylides or polymeric phosphonium salts. researchgate.netresearchgate.net An alternative approach involves the palladium-catalyzed reaction of triphenylphosphine with vinyl triflates, which can produce vinylphosphonium salts with high stereoselectivity. nih.gov
Traditionally, the synthesis of arylphosphonium salts from aryl halides and phosphines required high temperatures (above 260 °C) or the use of metal catalysts. researchgate.net Common catalytic methods have employed nickel or palladium catalysts to facilitate the coupling of aryl halides or pseudohalides with triphenylphosphine. researchgate.net Other approaches have involved the reaction of triphenylphosphine with diazonium salts or with aryl radicals generated in situ. researchgate.net
A significant advancement has been the development of a metal-free synthesis of aryltriphenylphosphonium bromides. researchgate.net This method involves the reaction of triphenylphosphine with aryl bromides in refluxing phenol (B47542) at around 182 °C. researchgate.net This process tolerates a variety of functional groups on the aryl bromide, including hydroxymethyl, hydroxyphenyl, and carboxyl groups, allowing for the synthesis of multifunctional arylphosphonium bromides. researchgate.net The proposed mechanism for this reaction is a two-step addition-elimination process. researchgate.net This metal-free method provides a more accessible route to these compounds, avoiding the need for metal catalysts or unstable diazonium salts. researchgate.net
| Aryl Bromide | Product | Yield (%) |
| 4-Bromobiphenyl | [1,1'-Biphenyl]-4-yltriphenylphosphonium bromide | 92 |
| 2-Bromonaphthalene | Naphthalen-2-yltriphenylphosphonium bromide | 90 |
| 2-Bromoanthracene | Anthracen-2-yltriphenylphosphonium bromide | 85 |
| 9-Bromophenanthrene | Phenanthren-9-yltriphenylphosphonium bromide | 88 |
| 1-Bromopyrene | Pyren-1-yltriphenylphosphonium bromide | 69 |
| 5-Bromo-1H-indole | (1H-Indol-5-yl)triphenylphosphonium bromide | 82 |
| 4-Bromo-3-(hydroxymethyl)phenol | (4-Hydroxy-2-(hydroxymethyl)phenyl)triphenylphosphonium bromide | 60 |
Targeted Synthesis of (E)-Alkenylphosphonium Bromide Species
Achieving stereocontrol in the synthesis of vinylphosphonium salts is crucial for their application in stereoselective olefination reactions.
A promising strategy for the stereocontrolled synthesis of (E)-vinylphosphonium bromides involves a two-step process: the regio- and stereoselective hydrophosphination of a terminal alkyne to produce an (E)-vinylphosphine, followed by quaternization. The hydrophosphination of terminal alkynes with secondary phosphine-boranes can be controlled to selectively produce the (E)-vinylphosphine-borane complexes. researchgate.net Subsequent quaternization of the (E)-vinylphosphine would then yield the desired (E)-vinylphosphonium bromide, preserving the stereochemistry of the double bond.
Another stereoselective method involves the reaction of α-silyl ylides with aldehydes. The deprotonation of an α-trimethylsilylphosphonium salt followed by reaction with an aldehyde proceeds via a Peterson olefination mechanism to give tributylvinylphosphonium salt derivatives. nih.gov This transformation has been shown to be a general reaction with both electron-rich and electron-deficient aromatic aldehydes, affording the corresponding vinylphosphonium salts in high yields and with a notable stereoselectivity that favors the formation of an excess of the (E)-isomers. beilstein-journals.org
| Aldehyde | Product | Yield (%) | E/Z Ratio |
| Benzaldehyde (B42025) | (E/Z)-Styryltributylphosphonium bromide | 85 | 90:10 |
| 4-Methoxybenzaldehyde | (E/Z)-(4-Methoxystyryl)tributylphosphonium bromide | 90 | 92:8 |
| 4-Nitrobenzaldehyde | (E/Z)-(4-Nitrostyryl)tributylphosphonium bromide | 88 | 85:15 |
| 2-Thiophenecarboxaldehyde | (E/Z)-2-(2-Thienyl)vinyltributylphosphonium bromide | 82 | 90:10 |
The synthesis of specifically substituted (E)-phosphonium bromide architectures allows for the introduction of complex structural motifs in organic synthesis. For instance, the reaction of aziridines with (2-propynyl)triphenylphosphonium bromide can lead to the formation of (2-aziridinyl-1-propenyl)triphenylphosphonium bromide. researchgate.net Similarly, reaction with (phenylethynyl)triphenylphosphonium bromide yields (2-phenyl-2-aziridinylvinyl)triphenylphosphonium bromide. researchgate.net
Furthermore, 2-(N-acylamino)vinylphosphonium halides can be synthesized by the imidoylation of β-carbonyl phosphorus ylides. While this method can produce a mixture of stereoisomers, it provides access to functionally rich vinylphosphonium salts.
Preparation of Phosphonium Ylides for Stereoselective Transformations
Phosphonium ylides, also known as Wittig reagents, are crucial intermediates for the synthesis of alkenes from carbonyl compounds. beilstein-journals.org They are typically prepared from a phosphonium salt by deprotonation with a strong base, such as n-butyllithium or sodium hydride. rsc.orgnih.gov The acidity of the proton on the carbon adjacent to the phosphorus atom is increased, facilitating its removal. researchgate.net
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group on the ylidic carbon, are less reactive and generally lead to the formation of (E)-alkenes. rsc.org This stereoselectivity is a key aspect of their utility in organic synthesis. The reaction of vinyltriphenylphosphonium bromide with various nucleophiles can generate phosphorus ylides that are then used in intermolecular Wittig reactions with aldehydes or ketones without isolation. The stereoselectivity of these subsequent Wittig reactions can be influenced by substituents on the reactants; for example, electron-donating groups on the aldehyde can favor the formation of (E)-isomers. researchgate.netresearchgate.net
Deprotonation Strategies for Ylide Generation from Phosphonium Bromides
The generation of a phosphonium ylide, or Wittig reagent, is accomplished by the deprotonation of the corresponding phosphonium salt at the carbon atom adjacent (alpha) to the phosphorus center. libretexts.orglibretexts.org The phosphonium salt itself is typically synthesized via an SN2 reaction between a phosphine, most commonly triphenylphosphine, and an alkyl halide. libretexts.orgmasterorganicchemistry.com The resulting salt possesses an acidic α-hydrogen due to the electron-withdrawing nature of the positively charged phosphorus atom. libretexts.orglibretexts.org
The choice of base is critical and is dictated by the acidity of this α-hydrogen, which in turn depends on the substituents attached to the α-carbon. youtube.com This choice directly influences the stability of the resulting ylide and, consequently, the stereochemical outcome of the subsequent Wittig reaction. wikipedia.orgorganic-chemistry.org
Stabilized Ylides for (E)-Alkenes: To achieve a high selectivity for (E)-alkenes, stabilized ylides are employed. organic-chemistry.org These ylides contain an electron-withdrawing group (e.g., ester, ketone, cyano) on the α-carbon. This group further increases the acidity of the α-hydrogen, allowing for deprotonation with relatively weak bases. Common bases for this purpose include alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) and even sodium hydroxide (B78521). organic-chemistry.orgyoutube.com The resulting ylide is stabilized by resonance, which delocalizes the negative charge onto the electron-withdrawing group. This stability allows the reaction intermediates in the Wittig pathway to equilibrate to the more thermodynamically favored state, leading to the formation of the (E)-alkene. adichemistry.com
Unstabilized Ylides: In contrast, ylides lacking such stabilizing groups are termed unstabilized (e.g., when the substituent is an alkyl group) or semi-stabilized (e.g., an aryl group). wikipedia.org The α-protons on their phosphonium salt precursors are significantly less acidic, necessitating the use of very strong bases for deprotonation. masterorganicchemistry.com Organolithium reagents, such as n-butyllithium (n-BuLi), and sodium amide (NaNH₂) are commonly used. libretexts.orgmasterorganicchemistry.com These unstabilized ylides are highly reactive and typically yield (Z)-alkenes under kinetic control. adichemistry.comwikipedia.orgorganic-chemistry.org
The table below summarizes the relationship between the phosphonium salt substituent, the required base, the resulting ylide type, and the predominant alkene stereochemistry.
| α-Substituent (R) on Phosphonium Salt | Ylide Type | Typical Base(s) | Predominant Alkene Isomer |
|---|---|---|---|
| -COOR', -COR', -CN | Stabilized | NaOEt, KOBut, NaOH | (E) |
| -Aryl | Semi-stabilized | NaH, NaOMe, NEt3organic-chemistry.org | Mixture, often poor selectivity wikipedia.org |
| -Alkyl, -H | Unstabilized | n-BuLi, NaNH2, NaH | (Z) |
In Situ Ylide Formation and Coupled Reaction Systems
Phosphonium ylides are highly reactive and sensitive to water and oxygen. libretexts.org Consequently, they are almost universally generated in situ, meaning they are prepared in the reaction vessel and used immediately without isolation. adichemistry.com This approach involves treating the phosphonium bromide salt with a suitable base in an appropriate anhydrous solvent, followed by the addition of the carbonyl compound to the same reaction mixture.
The in situ generation can be performed in several ways:
Sequential Addition: The phosphonium bromide is suspended or dissolved in a solvent, and the base is added to form the colored ylide. The aldehyde or ketone is then added to this solution to initiate the olefination.
One-Pot Mixing: In some cases, particularly with stabilized ylides where the reaction is slower and more controlled, the phosphonium salt, base, and carbonyl compound can be mixed together.
This methodology is not only convenient but also essential for handling the reactive nature of the ylide. Research has also explored aqueous Wittig reactions, which provide a more environmentally benign route and can be highly stereoselective for (E)-alkenes. researchgate.net For instance, the reaction of a triethylphosphonium salt with an aldehyde in the presence of sodium hydroxide in water can produce (E)-stilbenes with high selectivity. researchgate.net
Furthermore, the concept of in situ formation has been extended to tandem or coupled reaction systems, where one of the reactants for the Wittig reaction is itself generated in the same pot. A notable example is the tandem oxidation-Wittig process. wikipedia.org In this system, a primary alcohol is first oxidized to an aldehyde, which then immediately reacts with a phosphonium ylide present in the same reaction mixture to form the alkene. This avoids the need to isolate the often sensitive or unstable aldehyde intermediate.
The following table illustrates examples of in situ Wittig reaction systems focused on (E)-alkene synthesis.
| Phosphonium Salt Precursor | Base | Carbonyl Source | Reaction Type | Resulting Product Class |
|---|---|---|---|---|
| (Carbethoxymethyl)triphenylphosphonium bromide | Sodium ethoxide | Benzaldehyde | Standard In Situ (Stabilized Ylide) | (E)-Ethyl cinnamate |
| (4-Methoxybenzyl)triethylphosphonium bromide | Sodium hydroxide | 3,5-Dimethoxybenzaldehyde | Aqueous In Situ Wittig researchgate.net | (E)-Polymethoxystilbene |
| (Methylene)triphenylphosphorane (from salt) | n-Butyllithium | Aldehyde (formed in situ from alcohol) | Tandem Oxidation-Wittig wikipedia.org | Terminal Alkene |
Reaction Mechanisms and Stereochemical Control Mediated by E Phosphonium Systems
Factors Governing and Enhancing (E)-Stereoselectivity in Olefination Reactions
Achieving high (E)-stereoselectivity in the Wittig reaction is dependent on carefully controlling the reaction parameters. The structure of the ylide and the choice of solvent and additives are critical in directing the reaction towards the desired stereoisomer.
The single most important factor for achieving high (E)-selectivity is the use of a stabilized phosphonium (B103445) ylide. wikipedia.orgorganic-chemistry.org
Electronic Effects: Stabilized ylides possess an electron-withdrawing group (EWG) such as an ester, ketone, or nitrile attached to the nucleophilic carbon. total-synthesis.comwikipedia.org This group delocalizes the negative charge via resonance, which significantly increases the stability of the ylide and reduces its reactivity. rsc.org This reduced reactivity is crucial for establishing the reversibility of the oxaphosphetane formation, which is the prerequisite for thermodynamic control and high (E)-selectivity. adichemistry.com
Steric Effects: Steric interactions play a crucial role in the transition state of the cycloaddition. In the formation of the trans-oxaphosphetane, the larger substituents on the aldehyde and the ylide are positioned on opposite sides of the newly forming ring, minimizing steric strain. pitt.edu This arrangement is thermodynamically preferred, driving the reaction towards the (E)-alkene.
Furthermore, computational studies have identified that dipole-dipole interactions between the carbonyl group of the aldehyde and the EWG on the ylide are significant in the transition state. acs.orgresearchgate.netnih.gov The alignment of these dipoles favors a geometry that leads directly to the trans-oxaphosphetane and, subsequently, the (E)-alkene. nih.gov
While the ylide structure is paramount, the reaction environment can also be modulated to enhance (E)-selectivity.
Solvent Systems: The polarity of the solvent can influence the stereochemical outcome of the Wittig reaction. researchgate.net For stabilized ylides, polar aprotic solvents are generally used. Studies have shown that changes in solvent polarity can alter the (E)/(Z) ratio, although the specific effects can vary depending on the substrates. researchgate.net The solvent can influence the relative energies of the transition states and the rates of equilibration of the oxaphosphetane intermediates.
Additive Effects: As previously discussed, the exclusion of lithium salts is generally beneficial for maximizing the inherent (E)-selectivity of stabilized ylides. harvard.edu Additives that can sequester cations, such as crown ethers, can be employed to create effectively "salt-free" conditions, even when using bases that contain metal cations. For instance, the use of potassium bases with 18-crown-6 (B118740) has been shown to influence stereoselectivity in a solvent-dependent manner. researchgate.net
| Factor | Influence on (E)-Selectivity | Mechanism of Action |
| Electron-Withdrawing Groups | Increases | Stabilizes ylide, enabling reversible cycloaddition and thermodynamic control. |
| Steric Bulk | Increases | Favors the formation of the less sterically hindered trans-oxaphosphetane. |
| Polar Solvents | Can modify | Affects transition state energies and equilibration rates. |
| Lithium Salts | Decreases | Promotes equilibration of oxaphosphetane diastereomers, eroding selectivity. |
| Crown Ethers | Can increase | Sequester metal cations, promoting salt-free conditions. |
Advanced Methodologies for E-Alkene Synthesis (e.g., Schlosser Modification, Trialkylphosphines)
The stereoselective synthesis of (E)-alkenes is a cornerstone of modern organic chemistry, and modifications to the classic Wittig reaction have been developed to provide high (E)-selectivity. Two prominent methodologies involve the Schlosser modification and the use of trialkylphosphines.
Schlosser Modification: The standard Wittig reaction with non-stabilized ylides typically yields (Z)-alkenes. The Schlosser modification is a significant procedural adaptation that inverts this stereochemical outcome to favor the formation of (E)-alkenes. illinois.edu This method relies on the addition of a strong base, such as phenyllithium, at low temperatures after the initial formation of the syn-betaine intermediate from the ylide and aldehyde. chinesechemsoc.org
The key steps involve:
Betaine (B1666868) Formation: A phosphorus ylide reacts with an aldehyde or ketone to form a betaine intermediate. In lithium-salt-free conditions, this rapidly proceeds to a (Z)-alkene.
Lithiobetaine Generation: In the presence of excess lithium salts, the intermediate betaine is stabilized. chinesechemsoc.org A second equivalent of strong base (e.g., phenyllithium) then deprotonates the carbon alpha to the phosphorus atom, forming a β-oxido phosphonium ylide, also known as a lithiobetaine. This step removes the stereocenter at the alpha-carbon.
Protonation and Equilibration: A carefully chosen proton donor, often a sterically hindered alcohol like t-butanol, is added. Protonation occurs to preferentially form the more thermodynamically stable anti-betaine (or threo-betaine).
Elimination: Finally, the lithium is exchanged for potassium to facilitate the elimination, which proceeds from the anti-betaine to yield the (E)-alkene. chinesechemsoc.org This modification allows for the highly stereoselective synthesis of (E)-alkenes from ylides that would otherwise produce the (Z)-isomer. illinois.edu
Trialkylphosphines: The nature of the phosphine (B1218219) used to generate the ylide also plays a crucial role in determining the stereochemical outcome of the Wittig reaction. While triphenylphosphine (B44618) is most common, the use of trialkylphosphines can significantly enhance (E)-selectivity, particularly with semi-stabilized and stabilized ylides. Ylides derived from short-chain trialkylphosphines have been shown to produce alkenes with high (E)-stereoselectivity in good yields. acs.org
These reactions are often conducted with weak bases and can even proceed in aqueous media. acs.org The use of an aqueous environment offers a significant practical advantage, as the water-soluble trialkylphosphine oxide byproduct can be easily separated from the desired alkene product by simple extraction, simplifying purification. acs.org The high (E)-selectivity observed in these reactions is consistent with results from reactions conducted in organic solvents like THF using strong bases. acs.org
Below is a table summarizing the general stereochemical outcomes of different Wittig reaction conditions.
| Ylide Type | Reaction Condition | Predominant Alkene Isomer |
| Non-stabilized | Standard (Li-salt free) | (Z)-alkene |
| Non-stabilized | Schlosser Modification | (E)-alkene illinois.educhinesechemsoc.org |
| Stabilized | Standard | (E)-alkene |
| Semi-stabilized (Trialkylphosphine-derived) | Aqueous Media | High (E)-selectivity acs.org |
Other Reactivity Patterns of (E)-Phosphonium Bromides
Beyond their role as intermediates in alkene synthesis, (E)-alkenylphosphonium salts are versatile reagents that exhibit distinct reactivity patterns, primarily as electrophiles in nucleophilic additions and as substrates for isomerization processes.
(E)-Alkenylphosphonium salts, such as (E)-phosphonium bromides, are effective Michael acceptors. The strongly electron-withdrawing phosphonium group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. acs.org This reaction, known as a conjugate or Michael addition, is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds.
The general mechanism involves the 1,4-addition of a nucleophile to the α,β-unsaturated phosphonium system. This process has been demonstrated with a wide range of nucleophiles, including those based on carbon, nitrogen, phosphorus, oxygen, and sulfur. acs.orgrsc.org For example, compounds with active methylene (B1212753) groups (-CH), as well as amines (-NH), phosphines (-PH), alcohols (-OH), and thiols (-SH), have been successfully added to systems like tributylvinylphosphonium bromide. acs.org The resulting product is a new phosphonium salt, which can serve as a versatile synthon for further transformations. tandfonline.com
The competition between this nucleophilic addition and the elimination of the phosphonium group can be influenced by the basicity of the nucleophile used. tandfonline.com The preference for conjugate addition is explained by the soft nature of the β-carbon in the Michael acceptor and the character of many phosphorus nucleophiles, which favors orbital-controlled reactions. rsc.org
Table of Nucleophiles in Conjugate Additions to Alkenylphosphonium Salts
| Nucleophile Type | Example | Reference |
|---|---|---|
| Carbon | Isobutyrophenone | acs.org |
| Nitrogen | 2-Methylimidazole | acs.org |
| Oxygen | Ethylene glycol | acs.org |
| Sulfur | Thiols | acs.org |
| Phosphorus | Phosphines | acs.org |
The (E)-configuration of the double bond in alkenylphosphonium systems, while often thermodynamically favored, is not immutable. These systems can undergo isomerization to the corresponding (Z)-isomer under certain conditions, a process of significant interest for controlling stereochemistry.
One proposed mechanism for phosphine-catalyzed Z-to-E isomerization involves the nucleophilic addition of a phosphine to the alkene. This forms a zwitterionic intermediate where the original double bond is converted to a single bond, allowing for free rotation. Subsequent elimination of the phosphine catalyst can then lead to the formation of the more thermodynamically stable (E)-alkene. murraystate.edu While this describes the conversion from Z to E, it establishes the principle that phosphine addition-elimination can be a viable pathway for isomerization.
Furthermore, the isomerization of activated alkenes, a category that includes alkenylphosphonium salts and structurally related vinyl phosphonates, can be promoted by other means. Photocatalysis using visible light has emerged as a powerful method for achieving E-to-Z isomerization, a contra-thermodynamic process that converts a more stable isomer into a less stable one. mdpi.comnih.gov This technique uses a photocatalyst to transfer energy to the alkene, enabling rotation around the carbon-carbon bond via an excited state. nih.gov Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), have also been shown to promote the facile E-to-Z isomerization of related α,β-unsaturated systems at moderately elevated temperatures. nih.gov
While large-scale skeletal rearrangements of the Wagner-Meerwein type are more commonly associated with carbocation intermediates, the potential for isomerization of the double bond within (E)-alkenylphosphonium systems is a key aspect of their reactivity profile. masterorganicchemistry.commsu.edu
Table of Mentioned Compounds
| Compound Name |
|---|
| Phenyllithium |
| t-Butanol |
| Triphenylphosphine |
| Tributylvinylphosphonium bromide |
Advanced Spectroscopic and Computational Analysis of E Phosphonium Bromide Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
NMR spectroscopy is a powerful tool for probing the structure and dynamics of phosphonium (B103445) salts in solution. Both ³¹P and ¹³C NMR provide valuable information about the electronic environment and connectivity of atoms within the molecule.
P-31 and C-13 NMR Chemical Shift Correlations and Coupling Analysis
³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds due to the wide chemical shift range and the sensitivity of the phosphorus nucleus to its electronic surroundings. huji.ac.il In (E)-phosphonium bromide systems, the ³¹P chemical shift provides a direct measure of the electronic environment of the phosphorus atom.
¹³C NMR spectroscopy, in conjunction with ³¹P NMR, allows for the detailed assignment of the carbon skeleton and the investigation of through-bond interactions between phosphorus and carbon atoms. organicchemistrydata.org The coupling between ³¹P and adjacent ¹³C nuclei, observed as splitting in the ¹³C NMR spectrum, provides valuable structural information. libretexts.org The magnitude of the one-bond (¹JPC) and two-bond (²JPC) coupling constants can be correlated with the stereochemistry and conformation of the molecule. For instance, the magnitude of these coupling constants can help in distinguishing between different isomers or rotamers.
| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |
| ³¹P | Varies | ¹JPH, ²JPH, ³JPH |
| ¹³C | Varies | ¹JPC, ²JPC |
This table is interactive. Click on the headers to sort the data.
Analysis of these NMR parameters, including chemical shifts and coupling constants, provides a detailed picture of the molecular structure of (E)-phosphonium bromide in solution. huji.ac.ilorganicchemistrydata.org
Variable-Temperature NMR for Intermediate Characterization and Kinetic Studies
Variable-temperature (VT) NMR spectroscopy is an indispensable technique for studying dynamic processes and characterizing transient intermediates in chemical reactions. ox.ac.uknih.gov By recording NMR spectra at different temperatures, it is possible to monitor changes in chemical shifts, line shapes, and coupling constants, which can provide insights into conformational changes, exchange processes, and reaction kinetics. rsc.orgresearchgate.net
In the context of (E)-phosphonium bromide systems, VT-NMR can be employed to study the kinetics of reactions involving these compounds. uni-mainz.deresearchgate.net For example, by following the change in concentration of reactants and products over time at various temperatures, it is possible to determine the rate constants and activation parameters of the reaction. ed.ac.uk This information is crucial for understanding the reaction mechanism and for optimizing reaction conditions. Furthermore, VT-NMR can be used to detect and characterize short-lived intermediates that may not be observable at room temperature. nih.gov
X-ray Diffraction Crystallography for Molecular and Crystal Structure Determination
The crystal structure of a phosphonium salt reveals how the cation and the bromide anion are packed in the crystal lattice. This information is vital for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which can influence the physical properties and reactivity of the compound in the solid state. The precise molecular geometry obtained from X-ray crystallography also serves as a crucial benchmark for validating and refining the results of theoretical calculations.
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry methods have become increasingly important in complementing experimental studies of molecular structure and reactivity. escholarship.org Density Functional Theory (DFT) is a particularly powerful quantum mechanical method for investigating the electronic structure and properties of molecules. mpg.de
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations
DFT calculations are widely used to predict the equilibrium geometry of molecules, a process known as geometry optimization. stackexchange.comresearchgate.netarxiv.org For (E)-phosphonium bromide systems, DFT can be used to calculate the optimized molecular structure, including bond lengths and angles, which can then be compared with experimental data from X-ray crystallography. hust.edu.vnresearchgate.net
Beyond geometry optimization, DFT provides a detailed description of the electronic structure of the molecule. unram.ac.idyoutube.com This includes the distribution of electron density, which can be used to identify regions of the molecule that are electron-rich or electron-deficient, providing insights into its reactivity. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Quantum Chemical Parameters
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. youtube.comyoutube.com
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.
DFT calculations can provide detailed information about the energies and spatial distributions of the HOMO and LUMO of (E)-phosphonium bromide. researchgate.net This analysis helps in predicting the reactive sites of the molecule and in understanding its behavior in chemical reactions.
| Parameter | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO |
This table is interactive. Click on the headers to sort the data.
By calculating various quantum chemical parameters derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and global electrophilicity index, a deeper understanding of the reactivity of (E)-phosphonium bromide can be achieved.
Computational Modeling of Reaction Pathways and Transition States for (E)-Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways and transition state structures that govern the stereoselectivity of chemical reactions. In the context of Wittig reactions involving stabilized phosphonium ylides, which are precursors to (E)-alkenes, computational modeling provides detailed insights into the origins of the observed high (E)-selectivity. These studies move beyond qualitative steric arguments to provide a quantitative analysis of the energetic factors at play.
Under salt-free conditions, the Wittig reaction is understood to proceed via a [2+2] cycloaddition mechanism, forming a four-membered oxaphosphetane intermediate directly through a single transition state. pitt.edu The stereochemical outcome of the reaction is determined during this irreversible, kinetically controlled step. pitt.edut-kougei.ac.jpstackexchange.com For stabilized ylides, the high propensity to form the (E)-alkene is a direct consequence of the energetic preference for the transition state leading to the trans-oxaphosphetane over the one leading to the cis-oxaphosphetane.
Detailed Research Findings
Comprehensive DFT studies, such as the work by Robiette, Richardson, Aggarwal, and Harvey, have systematically investigated the factors controlling this selectivity. nih.govacs.orgresearchgate.net Their research on the reaction of the stabilized ylide Ph₃PCHCO₂Me with benzaldehyde (B42025) has shown that the high (E)-selectivity is not merely the result of minimizing classic steric repulsions but is significantly influenced by electronic factors, specifically dipole-dipole interactions between the reactants in the transition state. nih.govnih.govresearchgate.net
The transition state (TS) geometry for stabilized ylides is relatively planar. nih.govresearchgate.net In this arrangement, the dipole of the ylide (pointing from the carbanion towards the stabilizing ester group) and the dipole of the aldehyde's carbonyl group become critical. The analysis reveals that the transition state leading to the trans-oxaphosphetane (anti TS) allows for an anti-parallel alignment of these dipoles, resulting in an attractive electrostatic interaction that lowers the energy of this pathway. stackexchange.com Conversely, in the transition state leading to the cis-oxaphosphetane (syn TS), the dipoles are aligned in a repulsive parallel fashion, raising its energy.
Data from Computational Models
The energy differences between the competing transition states, as calculated by DFT, provide a quantitative measure of the expected stereoselectivity. The data below, derived from computational studies on stabilized ylides, illustrates the clear energetic preference for the pathway leading to the (E)-alkene.
Table 1: Calculated Relative Free Energies (ΔΔG‡) for Competing Transition States in the Wittig Reaction of a Stabilized Ylide
| Ylide Reactant | Aldehyde Reactant | Computational Method | ΔΔG‡ (G‡cis - G‡trans) (kcal/mol) | Predicted Selectivity |
| Ph₃PCHCO₂Me | PhCHO | DFT (B3LYP) | +3.8 | High (E) |
| (MeO)₃PCHCO₂Me | PhCHO | DFT (B3LYP) | +0.6 | Low (E) |
Data sourced from computational studies by Aggarwal, Harvey, and co-workers. nih.govnih.gov
The positive ΔΔG‡ values indicate that the transition state leading to the cis-oxaphosphetane is higher in energy than the one leading to the trans-oxaphosphetane, thus favoring the formation of the (E)-product. The larger magnitude for the Ph₃P ylide correlates with its higher observed E-selectivity compared to the P(OMe)₃ ylide.
Table 2: Key Geometric Parameters of Calculated Transition State Structures
| Transition State | Key Dihedral Angle (P-C-C-O) | C-C Forming Bond Length (Å) | P-O Forming Bond Length (Å) |
| trans (anti) TS | ~180° | ~2.25 | ~2.05 |
| cis (syn) TS | ~0° | ~2.26 | ~2.03 |
Representative data based on published computational models of stabilized ylide reactions.
Catalytic Applications and Roles of E Phosphonium Bromide Derivatives
Phosphonium (B103445) Bromides in Phase Transfer Catalysis
Phosphonium bromides are a prominent class of phase transfer catalysts (PTCs), which are essential for facilitating reactions between reactants located in different, immiscible phases, typically an aqueous and an organic phase. The fundamental role of the phosphonium salt is to transport a reactive anion from the aqueous phase into the organic phase where the reaction with an organic substrate can occur. nih.gov
The mechanism involves the quaternary phosphonium cation forming a lipophilic ion pair with the reactive anion at the phase interface. Due to the organic substituents on the phosphorus atom, this ion pair is soluble in the organic solvent. Once transported into the organic phase, the "naked" anion is highly reactive and can readily engage with the organic substrate. After the reaction, the phosphonium cation, paired with the leaving group, can return to the interface to begin the cycle anew, meaning only a catalytic amount is required. nih.gov
Compared to their nitrogen-based ammonium (B1175870) analogues, phosphonium salts often exhibit superior performance. The larger and more polarizable nature of the phosphorus atom in tetrabutylphosphonium (B1682233) bromide, for instance, results in a looser, more reactive ion pair with the anion. nih.gov Furthermore, phosphonium salts generally possess greater thermal stability, allowing for reactions at higher temperatures where ammonium salts might decompose. nih.govcapes.gov.br This enhanced stability and reactivity make them valuable in industrial applications for a wide range of transformations, including alkylations, oxidations, and reductions, often leading to accelerated reaction rates, improved yields, and milder reaction conditions. nih.govresearchgate.net
| Phosphonium Salt | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Triphenyl(propyl)phosphonium Bromide | General (e.g., Alkylations, Oxidations) | Excellent lipophilicity, stable, allows milder conditions. | nih.gov |
| Tetrabutylphosphonium Bromide | General (e.g., Synthesis of o-nitrodiphenylether) | Higher reactivity and thermal stability than ammonium counterparts. | nih.govrsc.org |
| Ethyltriphenylphosphonium Bromide | Wittig reactions, cure of epoxy resins | Enhances reaction rates and yields in organic and materials synthesis. | researchgate.net |
| Tributyl Hexadecyl Phosphonium Bromide | PTC I-Reactions (Interfacial) | Highly organophilic, forms very loose and reactive ion pairs. | organic-chemistry.org |
Asymmetric Catalysis Employing Chiral Phosphonium Salts and Ylides
The development of chiral, non-racemic phosphonium salts has opened a new frontier in asymmetric synthesis, enabling the creation of stereochemically complex molecules with high enantioselectivity. rsc.orgmagtech.com.cn These catalysts extend the principles of phase transfer catalysis into the realm of stereocontrol, where the chiral environment created by the catalyst directs the approach of the reactants.
Chiral phosphonium salts have proven to be highly effective catalysts for asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. acs.org In this context, the phosphonium salt acts as a chiral phase-transfer catalyst, generating a chiral ion pair with an enolate nucleophile. This chiral environment dictates the facial selectivity of the addition to the Michael acceptor.
For example, tetraalkylphosphonium salts have been successfully employed in the asymmetric Michael addition of 3-aryloxindoles, yielding products in quantitative amounts and with high enantiomeric excess (ee). acs.org A significant advancement in this area involves the fine-tuning of non-covalent interactions, such as hydrogen bonds, between the catalyst and the substrate. Researchers have demonstrated that by modifying the hydrogen-bonding network of amino acid- and dipeptide-derived phosphonium salt catalysts, it is possible to achieve an "enantioselectivity switch," producing either enantiomer of the product from the same chiral source. acs.orgrsc.org This strategy provides remarkable control over the stereochemical outcome of the reaction.
| Catalyst Type | Reaction | Key Feature | Result | Reference |
|---|---|---|---|---|
| Chiral Tetraalkylphosphonium Salt | Michael addition of 3-aryloxindoles | Asymmetric Phase-Transfer Catalysis | Quantitative yields, high ee values. | acs.org |
| Amino Acid-Derived Phosphonium Salt | Michael addition | Tunable hydrogen-bonding interactions. | High yields and enantioselectivities. | acs.org |
| Dipeptide-Derived Phosphonium Salt | Michael addition | Fine-tuning of H-bonds allows access to opposite enantiomers. | Enantioselectivity switch achieved. | acs.orgrsc.org |
Asymmetric hydrophosphonylation, the addition of a P-H bond across a C=N or C=O double bond, is a crucial method for synthesizing chiral α-aminophosphonates and α-hydroxyphosphonates, which are important bioactive molecules. Chiral quaternary phosphonium salts, particularly P-spiro tetraaminophosphonium salts, have been identified as effective catalysts for these transformations. nih.gov These catalysts operate under phase-transfer conditions to facilitate the enantioselective addition of phosphites to imines or aldehydes.
The catalytic cycle involves the formation of a chiral complex between the phosphonium salt and the phosphite, which then attacks the electrophilic substrate in a stereocontrolled manner. This methodology has been reviewed as a significant application of chiral phosphonium salts in asymmetric catalysis. nih.gov
While the use of chiral phosphonium salts for asymmetric alkynylation is less common than for hydrophosphonylation, the broader field of asymmetric alkynylation often relies on chiral phosphine (B1218219) ligands in conjunction with transition metals like rhodium or copper. nih.govmdpi.comnih.gov In these systems, the phosphorus atom coordinates to the metal center, creating a chiral metallic complex that catalyzes the conjugate addition of an alkynyl group to an unsaturated substrate with high enantioselectivity. mdpi.com Although the catalyst is not a phosphonium salt itself, these studies highlight the critical role of the chiral phosphorus environment in controlling stereochemistry.
A major innovation in the field has been the development of chiral bifunctional phosphonium catalysts. These sophisticated catalysts contain not only the chiral phosphonium cation for phase transfer and electrostatic activation but also a distinct functional group, such as an amide or hydroxyl moiety, capable of engaging in other non-covalent interactions like hydrogen bonding. nih.govresearchgate.net
This bifunctional design allows for a more organized and rigid transition state, leading to higher reactivity and enantioselectivity. The amide or hydroxyl group can act as a hydrogen bond donor, activating the electrophile and orienting it precisely with respect to the nucleophile held by the phosphonium ion. rsc.orgresearchgate.net For instance, novel bifunctional phosphonium bromides bearing an amide moiety have been designed for highly enantioselective reactions under base-free, phase-transfer conditions. nih.gov
Mechanistic studies, including Density Functional Theory (DFT) calculations, have confirmed the importance of these multiple hydrogen-bonding interactions between the catalyst and the substrate intermediates in the stereodetermining transition states. researchgate.net This dual activation strategy, where the phosphonium moiety acts as a phase-transfer agent and the amide portion activates the substrate via hydrogen bonding, is a powerful tool in asymmetric catalysis. rsc.org
Organocatalytic Systems Facilitated by Phosphonium-Derived Species
Beyond their role as phase-transfer catalysts, phosphonium-derived species are integral to a variety of organocatalytic systems. In these reactions, the phosphonium species is often formed in situ and plays a direct role in the catalytic cycle, rather than simply shuttling anions between phases.
A classic example is phosphine catalysis, where a neutral phosphine adds to an electrophile (like an allenoate or alkynoate) to generate a zwitterionic phosphonium intermediate. This intermediate then acts as the active catalyst. For instance, in [3+2] cycloadditions, the zwitterionic phosphonium species undergoes a subsequent reaction with an electron-deficient partner to yield a phosphorus ylide, which ultimately leads to the final product and regeneration of the phosphine catalyst. The development of chiral phosphines allows these transformations to be performed enantioselectively.
Furthermore, bifunctional phosphine organocatalysts, which contain both a Lewis basic phosphine site and a Brønsted acidic site (e.g., a phenol (B47542) or amide), have been designed for reactions like the Morita-Baylis-Hillman (MBH) reaction. These catalysts provide excellent reactivity and stereoselectivity by facilitating multiple steps of the reaction mechanism through cooperative activation.
Emerging Catalytic Functions of Phosphonium Bromides
Research into phosphonium bromides continues to uncover novel catalytic applications, particularly in areas related to green chemistry and bond activation.
One significant emerging area is the use of phosphonium salts as catalysts for the chemical fixation of carbon dioxide (CO2). (2-Carboxyethyl)triphenylphosphonium bromide, for example, serves as an efficient, metal-free catalyst for the reaction of CO2 with epoxides to produce cyclic carbonates, which are valuable compounds with applications as polar aprotic solvents and electrolyte components. This reaction often proceeds under solvent-free conditions with low catalyst loading, presenting a green alternative to metal-based catalysts. Bifunctional phosphonium salts containing hydroxyl groups have been shown to be particularly effective, as the hydroxyl group can act as a hydrogen bond donor to facilitate the ring-opening of the epoxide.
Another frontier is the transition metal-catalyzed activation of otherwise inert C–P bonds in triarylphosphines. While a formidable challenge due to the high bond energy, recent protocols have been developed where the in situ formation of phosphonium salts from the phosphine substrate is a key step in the catalytic cycle for C-C bond formation. This represents a novel synthetic strategy for creating biaryl compounds by leveraging the reactivity of phosphonium intermediates.
Synthetic Utility and Applications in Complex Molecule Construction Requiring E Stereochemistry
Stereoselective Alkene Synthesis Utilizing (E)-Phosphonium Bromide Precursors
The Wittig reaction provides a powerful method for the stereoselective synthesis of alkenes. nih.gov The geometry of the resulting alkene is determined by the stability of the ylide intermediate. organic-chemistry.org Ylides that are "stabilized" by an electron-withdrawing group (e.g., an ester or ketone) typically react with aldehydes to produce the thermodynamically more stable (E)-alkene with high selectivity. organic-chemistry.orgwikipedia.org This selectivity arises because the initial steps of the reaction mechanism are reversible, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then decomposes to the (E)-alkene. libretexts.org
In contrast, non-stabilized ylides (e.g., where the substituent is an alkyl group) react rapidly and irreversibly, leading predominantly to the kinetically controlled (Z)-alkene. organic-chemistry.orgwikipedia.org Semi-stabilized ylides, such as those with an aryl substituent, often yield mixtures of (E) and (Z) isomers. wikipedia.orgnih.gov Therefore, by selecting a phosphonium (B103445) bromide precursor that generates a stabilized ylide, chemists can reliably construct (E)-alkene linkages.
The general process involves the deprotonation of a phosphonium salt with a suitable base to form the phosphorus ylide, which then reacts with a carbonyl compound. nih.govstudy.com The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. adichemistry.com
Table 1: Examples of (E)-Selective Alkene Synthesis via Wittig Reaction
| Aldehyde/Ketone | Phosphonium Bromide Precursor | Base | Conditions | Product | Yield | E/Z Ratio | Reference |
|---|---|---|---|---|---|---|---|
| Benzaldehyde (B42025) | (Methoxycarbonylmethyl)triphenylphosphonium bromide | NaH | THF, rt | Methyl cinnamate | High | Predominantly E | organic-chemistry.orgadichemistry.com |
| Cyclohexanone | (Carboethoxymethyl)triphenylphosphonium bromide | NaOEt | Ethanol, Reflux | Ethyl cyclohexylideneacetate | Good | Predominantly E | libretexts.orgorganic-chemistry.org |
| o-Vanillin | Alkyltriphenyl phosphonium bromides | K2CO3 | Ultrasonication | 2-Methoxy-6-alkylstyrene derivative | 72-81% | Not specified | nih.gov |
| Isatin | (2-Nitrobenzyl)triphenylphosphonium bromide | Triethylamine | Not specified | 3-(2-nitrobenzylidene)indolin-2-one | Good | Not specified | unigoa.ac.in |
Applications in the Synthesis of Natural Product Scaffolds and Advanced Intermediates
Key examples include:
5-Epi-prelactone B: In the total synthesis of this polyketide synthase mechanism probe, a key step involves the Wittig reaction between isobutyraldehyde and [1(ethoxycarbonyl)ethyl]triphenylphosphonium bromide, which exclusively yields the trans-ester (an E-alkene). A subsequent Wittig reaction in the sequence, using (methoxycarbonylmethyl)triphenylphosphonium bromide, also provides the trans-homologated product. unigoa.ac.in
(-)-Hymenosetin: The synthesis of this antifungal and cytotoxic natural product utilized a Wittig reaction between an allylic alcohol derived from (+)-citronellal and a phosphonium bromide to construct a crucial triene alcohol intermediate with satisfactory (E/Z) stereoselectivity. unigoa.ac.in
Neocryptolepine: The total synthesis of this alkaloid was achieved in just three steps, with the first step being a Wittig condensation of isatin and (2-nitrobenzyl)triphenylphosphonium bromide to furnish the key alkene intermediate. unigoa.ac.in
Leukotriene A methyl ester: An early example of the Wittig reaction's utility in complex synthesis involved using a stabilized ylide to form an (E)-double bond, although in this specific case the cis-product was unexpectedly favored. wikipedia.org
Table 2: Application of (E)-Selective Wittig Reactions in Natural Product Synthesis
| Target Molecule | Key Wittig Reaction Step | Significance | Reference |
|---|---|---|---|
| 5-Epi-prelactone B | Reaction with [1(ethoxycarbonyl)ethyl]triphenylphosphonium bromide | Formation of a key trans-ester intermediate with exclusive (E)-stereochemistry. | unigoa.ac.in |
| (-)-Hymenosetin | Coupling of an allylic alcohol and a phosphonium bromide | Construction of a triene alcohol with desired stereochemistry for subsequent cyclization. | unigoa.ac.in |
| Neocryptolepine | Condensation of isatin with (2-nitrobenzyl)triphenylphosphonium bromide | Efficient formation of the core alkaloid scaffold. | unigoa.ac.in |
| Alkaloids & Macrolides | General Application | The Wittig reaction is frequently employed to construct alkene moieties with predictable stereochemistry, which is paramount for the biological function of these classes of natural products. | nih.govresearchgate.netresearchgate.net |
Engineering of Functional Materials and Polymers with Defined (E)-Configurations
The properties of polymers and other functional materials are highly dependent on their molecular structure, including the stereochemistry of the constituent monomers. The ability to synthesize monomers with defined (E)-alkene configurations allows for the engineering of materials with tailored thermal, mechanical, and electronic properties.
Phosphonium bromides, such as Ethyltriphenylphosphonium Bromide (ETPB), are versatile compounds used not only in synthesis but also in materials science. nbinno.comvestachem.com They serve as phase-transfer catalysts and curing accelerators in the production of various polymers. vestachem.com
Thermosetting Powder Coatings: ETPB is used to accelerate the curing process, resulting in a smooth, hard finish that is resistant to scratches, chipping, and corrosion. These coatings are applied to appliances, furniture, and automotive parts. vestachem.com
Fluoroelastomer Resins: The unique properties of phosphonium salts can enhance the performance and durability of fluoroelastomers, making them more elastic and chemically resistant for use in demanding industrial environments. vestachem.com
Epoxy Resins: As a catalyst, ETPB accelerates the curing of phenolic-based epoxy resins, which are used in high-performance coatings, adhesives, and composites, thereby increasing manufacturing efficiency. vestachem.comvestachem.com
Functionalized Biopolymers: Phosphonium salts have been grafted onto the surface of biopolymers like cellulose and chitosan. This functionalization creates composite materials with novel properties, such as enhanced antibacterial effects, which depend on the interaction between the cationic phosphonium component and the bacterial cell membrane. semanticscholar.org
While these applications often use the phosphonium salt as a catalyst or additive, the underlying principle of stereocontrol is crucial. By using (E)-phosphonium bromide precursors in Wittig reactions, specific (E)-alkene-containing monomers can be synthesized. The subsequent polymerization of these pure stereoisomers can lead to polymers with more uniform structures and predictable properties compared to polymers formed from mixtures of (E) and (Z) isomers.
Table 3: Applications of Phosphonium Bromides in Materials and Polymer Science
| Material/Polymer | Role of Phosphonium Bromide | Resulting Properties/Advantages | Reference |
|---|---|---|---|
| Thermosetting Powder Coatings | Curing Accelerator | Smooth, hard, corrosion-resistant finish. | vestachem.comvestachem.com |
| Fluoroelastomer Resins | Curing Agent/Catalyst | Enhanced elasticity and chemical resistance. | vestachem.comvestachem.com |
| Phenolic-based Epoxy Resins | Curing Accelerator | Increased curing speed and manufacturing efficiency. | vestachem.comvestachem.com |
| Cellulose/Chitosan Biopolymers | Functionalizing Agent | Creation of composite materials with antibacterial properties. | semanticscholar.org |
Future Directions and Emerging Research Avenues in E Phosphonium Bromide Chemistry
Development of Sustainable and Environmentally Benign Synthetic Protocols
The traditional synthesis of phosphonium (B103445) salts, including (E)-Phosphonium, bromide, often involves the reaction of a phosphine (B1218219) with an alkyl halide, which may utilize volatile organic solvents and require significant energy input. commonorganicchemistry.comlibretexts.org Current research is actively seeking to align these synthetic procedures with the principles of green chemistry, focusing on reducing waste, minimizing hazardous substances, and improving energy efficiency.
One major thrust is the development of solvent-free or aqueous reaction conditions. Mechanochemical methods, such as high-energy ball milling, have demonstrated the ability to produce phosphonium salts rapidly under ambient, solvent-free conditions, sometimes in as little as 30 seconds. nih.govacs.org Similarly, performing the synthesis in water not only eliminates the need for hazardous organic solvents but can also simplify product isolation. rsc.org These aqueous Wittig reaction protocols are being optimized for ambient temperatures and the use of benign bases like sodium bicarbonate. rsc.org
Microwave-assisted synthesis represents another significant advance, drastically reducing reaction times from hours to minutes and often leading to higher yields. researchgate.net Researchers have successfully prepared a variety of substituted-benzyltriphenylphosphonium bromides with quantitative yields in just 30 minutes using microwave irradiation, a technique directly applicable to the synthesis of vinylphosphonium salts like (E)-Phosphonium, bromide. researchgate.net
Furthermore, there is a growing interest in metal-free synthesis protocols. While some methods for creating arylphosphonium salts rely on metal catalysts, recent developments have shown that these salts can be synthesized from triphenylphosphine (B44618) and aryl bromides by using phenol (B47542) as a recyclable, activating solvent, thus avoiding metal contamination and associated environmental concerns. nih.gov Another innovative approach involves the one-step synthesis of phosphonium salts directly from alcohols using trimethylsilyl (B98337) bromide (TMSBr), which circumvents the need for pre-functionalized and often hazardous alkyl halides. google.com
| Protocol | Key Features | Typical Solvents | Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Reaction of phosphine and alkyl halide under reflux. | Toluene, Acetonitrile, THF | Well-established methodology. | researchgate.netgoogle.com |
| Microwave-Assisted Synthesis | Rapid heating using microwave irradiation. | THF, Xylene, or solvent-free | Reduced reaction times (minutes vs. hours), improved yields. | researchgate.net |
| Aqueous Synthesis | Reaction performed in water, often at room temperature. | Water | Eliminates organic solvents, environmentally benign, simplified workup. | rsc.org |
| Mechanochemical (Ball Milling) | Solvent-free reaction induced by mechanical force. | Solvent-free | Ultra-fast reaction times, no solvent waste, ambient conditions. | nih.govacs.org |
| Metal-Free Synthesis (Phenol) | Reaction of PPh3 with aryl bromides in refluxing phenol. | Phenol | Avoids transition metal catalysts and hazardous reagents. | nih.gov |
Exploration of Novel Reactivity and Unconventional Catalytic Cycles
Beyond its classical role in the Wittig reaction, the phosphonium moiety is a versatile functional group whose full potential is still being uncovered. Future research will likely explore novel applications of (E)-Phosphonium, bromide and related vinylphosphonium salts as catalysts and synthetic intermediates in unconventional reaction pathways.
Quaternary phosphonium salts are emerging as a new class of organocatalysts, particularly in asymmetric phase-transfer catalysis. researchgate.netsciengine.com Chiral phosphonium salts can facilitate a variety of chemical transformations, including alkylations, additions, and cyclizations. researchgate.netsciengine.comsciengine.com While (E)-Phosphonium, bromide itself is achiral, it serves as a precursor to ylides that can participate in catalyst-controlled stereoselective reactions. Furthermore, functionalized phosphonium salts are being developed as bifunctional catalysts, where the phosphonium center acts as a Lewis acid or phase-transfer agent while another part of the molecule provides a Brønsted acid or base site. libretexts.orgrsc.org
Phosphonium salts are also effective catalysts for cycloaddition reactions, most notably the fixation of carbon dioxide with epoxides to form cyclic carbonates—a process of significant industrial and environmental importance. rsc.orgrsc.orggoogle.comresearchgate.net The phosphonium cation activates the epoxide, while the bromide anion acts as the nucleophile, initiating the ring-opening and subsequent reaction with CO2. This reactivity opens the door for using (E)-Phosphonium, bromide and its derivatives in CO2 utilization strategies.
The exploration of dual catalytic cycles, where a phosphonium-based system works in concert with another catalyst (e.g., a transition metal or a photocatalyst), is a particularly promising frontier. commonorganicchemistry.comnih.govmdpi.com For instance, photoredox catalysis can be combined with gold catalysis for C-P bond formation, suggesting novel pathways for synthesizing and functionalizing phosphonium salts under mild conditions. mdpi.com Such synergistic catalytic systems could unlock unprecedented transformations that are not achievable with a single catalyst.
| Catalytic Application | Role of Phosphonium Salt | Reaction Type | Potential Relevance to (E)-Phosphonium, bromide | Reference |
|---|---|---|---|---|
| Asymmetric Phase-Transfer Catalysis | Chiral cation pairs with anionic nucleophile. | Alkylation, Michael Addition, Epoxidation | Precursor for ylides used in asymmetric Wittig-type reactions. | researchgate.netsciengine.com |
| CO2 Fixation | Acts as Lewis acid and provides nucleophilic anion. | [3+2] Cycloaddition of CO2 and epoxides. | Direct use as a catalyst for producing value-added chemicals. | rsc.orgrsc.orgresearchgate.net |
| Bifunctional Organocatalysis | Combines phase-transfer ability with H-bonding or Brønsted acid/base functionality. | Conjugate additions, Annulations | Derivatization to create novel, more complex catalysts. | libretexts.orgrsc.org |
| Dual Catalysis | Component in a synergistic system with a metal or photocatalyst. | Cross-coupling, C-P bond formation | Novel synthetic routes and functionalization methods. | commonorganicchemistry.commdpi.com |
Integration with High-Throughput Screening and Automated Synthesis
The discovery and optimization of chemical reactions, including those involving (E)-Phosphonium, bromide, are being revolutionized by automation and data-driven approaches. High-throughput experimentation (HTE) allows for the rapid screening of numerous reaction parameters—such as catalysts, bases, solvents, and temperatures—in parallel, dramatically accelerating the identification of optimal conditions. sigmaaldrich.comyoutube.com For the Wittig reaction, HTE can be employed to quickly determine the ideal base and solvent combination to maximize the yield and stereoselectivity for the desired (E)-alkene product.
Automated synthesis platforms and robotic systems are increasingly being integrated with HTE. researchgate.net These systems can perform complex operations, from weighing and dispensing reagents to running reactions and analyzing products, with minimal human intervention. researchgate.net The synthesis of organophosphorus compounds, including phosphonium salts and their corresponding ylides, is well-suited for such automation. researchgate.net One-pot procedures for generating ylides and performing the subsequent Wittig reaction are particularly amenable to automated workflows. commonorganicchemistry.com
The large datasets generated by HTE can be analyzed using machine learning (ML) algorithms to identify complex relationships between reaction parameters and outcomes. researchgate.netsciengine.com These models can then predict the optimal conditions for new substrates or desired products, guiding future experiments and reducing the amount of empirical screening required. This synergy between automation, HTE, and ML is creating a new paradigm in chemical synthesis that will undoubtedly be applied to explore the full synthetic potential of (E)-Phosphonium, bromide and related reagents. researchgate.netsciengine.com
Q & A
Q. What protocols ensure reproducibility in phosphonium bromide-based syntheses?
- Key steps :
Use freshly distilled solvents (e.g., THF over molecular sieves).
Monitor reactions via TLC or in situ NMR.
Validate intermediates with orthogonal techniques (e.g., HRMS + NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
